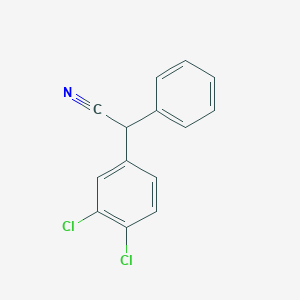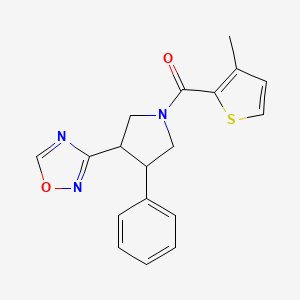
1-(2-Methylpyridin-4-yl)piperazine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-Methylpyridin-4-yl)piperazine trihydrochloride” is a chemical compound . It has a molecular weight of 213.71 . The IUPAC name for this compound is 1-(2-methylpyridin-4-yl)piperazine trihydrochloride .
Molecular Structure Analysis
The molecular formula of “1-(2-Methylpyridin-4-yl)piperazine trihydrochloride” is C10H16ClN3 . The InChI code for this compound is 1S/C10H15N3.2ClH/c1-12-6-8-13 (9-7-12)10-2-4-11-5-3-10;;;/h10-11H,2-9H2,1H3;2*1H .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 213.71 .科学的研究の応用
Synthesis and Antimicrobial Activities : Research into the synthesis and antimicrobial activities of various derivatives, including those related to piperazine compounds, reveals their potential for developing new antimicrobial agents. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives demonstrating significant antimicrobial activities, highlighting the utility of piperazine derivatives in antimicrobial research (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antitumor Activity : Piperazine derivatives have also been explored for their antitumor activities. Ding et al. (2016) reported on the green synthesis of novel 1,2,4-triazole Schiff bases containing piperazine groups, which exhibited significant inhibitory activity against tumor cells, showcasing the potential of piperazine derivatives in cancer research (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016).
Enantioselective Synthesis : The enantioselective synthesis of compounds, including those with piperazine structures, is crucial for the development of pharmaceuticals. Cann et al. (2012) developed a convergent, stereoselective synthesis of a CGRP receptor inhibitor, illustrating the importance of enantioselective processes in synthesizing biologically active compounds (Cann, Chen, Gao, Hanson, Hsieh, Li, Lin, Parsons, Pendri, Nielsen, Nugent, Parker, Quinlan, Reising, Remy, Sausker, & Wang, 2012).
Luminescent Properties and Photo-Induced Electron Transfer : The study of luminescent properties and photo-induced electron transfer in compounds, including those with piperazine substituents, contributes to the development of novel materials for technological applications. Gan et al. (2003) synthesized naphthalimide model compounds with piperazine substituents, investigating their luminescent properties and potential for photo-induced electron transfer (Gan, Chen, Chang, & Tian, 2003).
Antihypertensive Agents : The development of antihypertensive agents also sees the application of piperazine derivatives. Meyer et al. (1989) synthesized a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, evaluating their antihypertensive and diuretic activity, which indicates the role of piperazine derivatives in designing new medications for hypertension (Meyer, Tomcufcik, Chan, & Haug, 1989).
Safety and Hazards
The compound has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
1-(2-methylpyridin-4-yl)piperazine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c1-9-8-10(2-3-12-9)13-6-4-11-5-7-13;;;/h2-3,8,11H,4-7H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAFZQOAWRZLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCNCC2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpyridin-4-yl)piperazine trihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

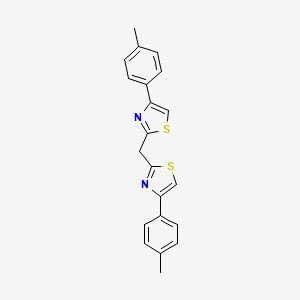
![N'-(4-chlorobenzoyl)-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2697800.png)
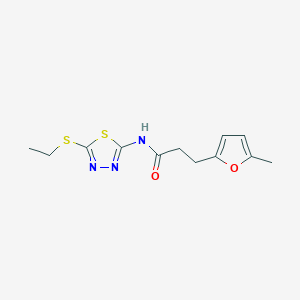
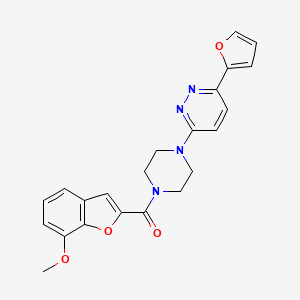
![5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2697804.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2697807.png)
![2-(benzylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic Acid](/img/structure/B2697808.png)
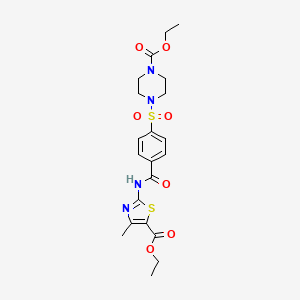
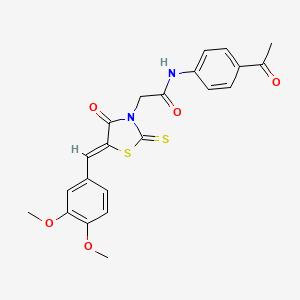
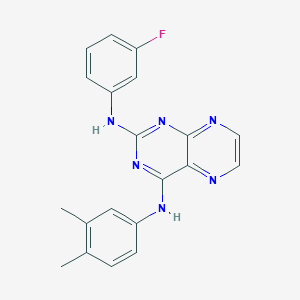
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2697816.png)
